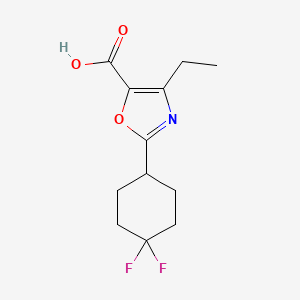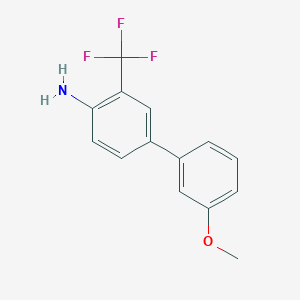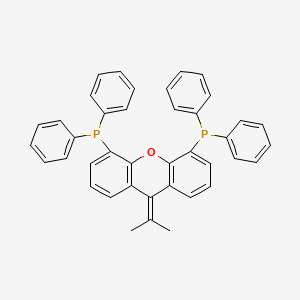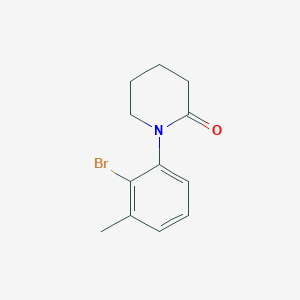
2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclohexyl group, an ethyl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. One common method involves the reaction of fluorobenzene with formaldehyde in the presence of organic sulfonic acids to yield difluorodiphenylmethane . This intermediate is then subjected to further reactions to introduce the ethyl and oxazole groups, ultimately forming the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluorocyclohexyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can enhance the compound’s binding affinity to certain proteins, while the oxazole ring may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,4-Difluorocyclohexyl)acetic acid: Shares the difluorocyclohexyl group but lacks the oxazole ring.
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but with different functional groups.
Uniqueness
2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of both the difluorocyclohexyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C12H15F2NO3 |
|---|---|
Molekulargewicht |
259.25 g/mol |
IUPAC-Name |
2-(4,4-difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H15F2NO3/c1-2-8-9(11(16)17)18-10(15-8)7-3-5-12(13,14)6-4-7/h7H,2-6H2,1H3,(H,16,17) |
InChI-Schlüssel |
BZKGBKZAFVQLSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC(=N1)C2CCC(CC2)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)


![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)

amine](/img/structure/B13203234.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
![N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]](/img/structure/B13203243.png)

